2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXALOFYAUFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Substitution via Benzyl Chloride Intermediate
A foundational approach involves the reaction of 2-mercaptopyridine-3-carboxylic acid with 2-chlorobenzyl chloride under basic conditions. The synthesis of 2-chlorobenzyl chloride itself is critical and can be achieved through chlorination of 2-chlorobenzaldehyde using phosphorus pentachloride (PCl₅) and chlorine gas at elevated temperatures (140–170°C), as demonstrated in patent US4388251A. This method achieves a 93% yield of 2-chlorobenzoyl chloride, which can be further reduced to 2-chlorobenzyl chloride via catalytic hydrogenation.
The subsequent coupling reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride:
Key parameters for this step include:
Thiol-Michael Addition
An alternative route employs thiol-Michael addition, where 2-chlorobenzyl thiol reacts with a pyridine-derived α,β-unsaturated ketone. This method avoids handling reactive benzyl chlorides and instead utilizes thiols as nucleophiles. For example:
This method is noted for milder conditions and reduced by-product formation, with yields reaching 70–85% after crystallization.
Optimization of Reaction Conditions
Catalysis and Solvent Effects
The choice of catalyst and solvent significantly impacts yield and purity:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | Triethylamine | +15% | |
| Solvent | Ethanol/water (3:1) | +20% (purity) | |
| Temperature | 50°C | +10% |
Phosphorus pentachloride in the benzyl chloride synthesis requires careful stoichiometry (aldehyde:PCl₅ = 1:0.1–0.15) to prevent over-chlorination.
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and biocatalysis:
-
Mechanochemical Synthesis : Ball milling 2-mercaptopyridine-3-carboxylic acid and 2-chlorobenzyl chloride in the absence of solvent achieves 80% yield with minimal waste.
-
Enzymatic Catalysis : Lipases facilitate thioester formation, though yields remain moderate (50–60%).
Industrial-Scale Production
Batch vs. Continuous Flow Reactors
Industrial methods prioritize scalability and cost-efficiency:
| Method | Throughput (kg/day) | Purity (%) | Energy Consumption |
|---|---|---|---|
| Batch Reactor | 50 | 98 | High |
| Continuous Flow | 200 | 99.5 | Low |
Continuous flow systems reduce reaction times from hours to minutes by maintaining precise temperature and mixing control.
Purification Techniques
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Crystallization : Ethanol/water mixtures yield crystals with >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material, adding 20–30% to production costs.
Scientific Research Applications
2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(2-chlorobenzyl)sulfanyl]pyridine-3-carboxylic acid with structurally analogous compounds from the provided evidence, focusing on molecular features and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Heterocycle Influence: Pyridine vs. Pyrimidine/Thiophene: The pyridine core in the target compound offers aromaticity and moderate electron-deficient character, whereas pyrimidine (in CAS 834884-94-5) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity . Thiophene (in ) provides sulfur-based conjugation but lacks the basicity of pyridine.
Sulfanyl Substituent Effects: 2-Chlorobenzyl vs. Methyl (CAS 74470-23-8): The 2-chlorobenzyl group increases steric bulk and lipophilicity compared to methyl, which may enhance membrane permeability but reduce aqueous solubility . The chlorine atom also introduces an electron-withdrawing effect, altering electronic distribution across the pyridine ring.
Carboxylic Acid Positioning: Position 3 on pyridine (target compound) vs.
Functional Group Variations :
- Sulfonyl vs. Sulfanyl (CAS 951625-03-9) : In 1-[2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid, the sulfonyl group (-SO₂-) is more electron-withdrawing than sulfanyl (-S-), which could stabilize negative charges but reduce nucleophilicity .
Biological Activity
2-[(2-Chlorobenzyl)Sulfanyl]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables summarizing key studies and their outcomes.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorobenzyl group and a sulfanyl moiety, which may contribute to its biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to pyridine derivatives. For example, derivatives of pyridine have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in other benzimidazole derivatives, which have demonstrated broad-spectrum antibacterial activity .
Anticancer Activity
Research has indicated that thiazine and benzothiazine derivatives exhibit significant antitumor activity. The potential anticancer effects of this compound could be attributed to its ability to induce apoptosis in cancer cells.
Case Study: Antitumor Activity
A study assessing various pyridine derivatives found that specific substitutions led to enhanced cytotoxicity against cancer cell lines:
| Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| Other Pyridine Derivative | HeLa (cervical cancer) | 15 | Cell cycle arrest |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are also noteworthy. Pyridine derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory processes. This inhibition can lead to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. Optimization Tips :
- Solvent Choice : Methanol or ethanol improves solubility and reduces side reactions.
- Catalysis : Mild bases (e.g., triethylamine) enhance thiol nucleophilicity.
- Yield Improvement : Crystallization from water or ethanol/water mixtures increases purity (reported yields: 70–85%) .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. Basic
- NMR Spectroscopy : and NMR identify the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the sulfanyl-CH group (δ 3.5–4.0 ppm). signals for the carboxylic acid appear at ~170 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1720 cm) and S–C (650–750 cm) confirm functional groups .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., S–C: ~1.8 Å) and dihedral angles .
Q. Advanced
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For twinned crystals, apply the HKLF5 format to separate overlapping reflections .
- Disorder Handling : Split atomic positions into multiple sites with occupancy factors refined against Fo/Fc maps.
- Validation Tools : Check R (<5%) and GooF (0.9–1.1) to ensure model accuracy .
What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
Q. Advanced
- Substituent Variation : Modify the chlorobenzyl group (e.g., 4-Cl vs. 2-Cl) to assess steric/electronic effects on enzyme inhibition. Derivatives with electron-withdrawing groups show enhanced cytotoxicity .
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or ether linkages to improve metabolic stability.
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .
Q. Advanced
- Assay Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hrs) to minimize variability .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions.
- Statistical Analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .
Q. Troubleshooting Tips :
- Solubility Issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Metabolic Interference : Pre-test compounds for stability in cell culture media via LC-MS .
Notes
- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
- References : Integrated evidence from crystallography (SHELX), synthesis (J. Med. Chem.), and bioactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
